4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
CAS No.: 1820650-70-1
Cat. No.: VC5993480
Molecular Formula: C12H16Cl2FNO
Molecular Weight: 280.16
* For research use only. Not for human or veterinary use.
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride - 1820650-70-1](/images/structure/VC5993480.png)
Specification
CAS No. | 1820650-70-1 |
---|---|
Molecular Formula | C12H16Cl2FNO |
Molecular Weight | 280.16 |
IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Standard InChI | InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Standard InChI Key | HQXDDQUIEFNRMT-UHFFFAOYSA-N |
SMILES | C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride reflects its structural components:
-
Oxan-4-amine: A six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position.
-
(2-Chloro-4-fluorophenyl)methyl: A benzyl substituent with chlorine and fluorine atoms at the 2- and 4-positions, respectively.
-
Hydrochloride: A counterion stabilizing the amine via salt formation.
The molecular formula of the free base is C₁₂H₁₅ClFNO, with a molecular weight of 243.70 g/mol . The hydrochloride form adds a stoichiometric HCl, resulting in C₁₂H₁₆Cl₂FNO (MW: 280.17 g/mol) .
Structural Depiction and Stereochemistry
The compound’s 2D structure (Figure 1) reveals a tetrahydropyran ring with equatorial amine and benzyl substituents. Computational models predict a chair conformation for the oxane ring, minimizing steric strain . The absence of chiral centers in the base form simplifies synthesis, though protonation of the amine in the hydrochloride salt introduces potential ionic interactions.
Key Identifiers:
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, analogous compounds suggest a multi-step approach:
-
Ring Formation: Cyclization of 4-aminotetrahydropyran via acid-catalyzed etherification .
-
Benzyl Substitution: Friedel-Crafts alkylation or nucleophilic aromatic substitution introducing the 2-chloro-4-fluorobenzyl group .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
Intermediate Characterization
Patent IL238044A describes intermediates like 2-chloro-4-(pyrazol-5-yl)benzonitrile, highlighting the utility of halogenated aryl groups in constructing bioactive molecules . Such methods may parallel the benzylation step in this compound’s synthesis.
Physicochemical Properties
Thermodynamic and Solubility Data
The hydrochloride salt’s enhanced water solubility (~10–50 mg/mL) suits biological assays, whereas the free base favors organic solvents (e.g., DMSO, ethanol) .
Spectroscopic Signatures
-
IR: N–H stretch (3300–3500 cm⁻¹), C–F (1250 cm⁻¹), C–Cl (750 cm⁻¹) .
-
NMR: δ 1.5–2.0 ppm (oxane CH₂), δ 3.5–4.0 ppm (OCH₂), δ 6.8–7.3 ppm (aryl H) .
Future Directions
-
Structure-Activity Studies: Modifying the oxane ring’s substituents to optimize pharmacokinetics.
-
Target Identification: Screening against kinase or GPCR libraries to elucidate mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume